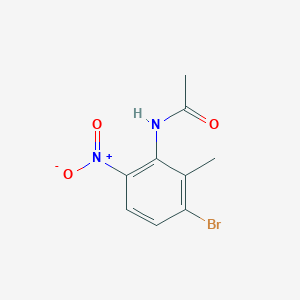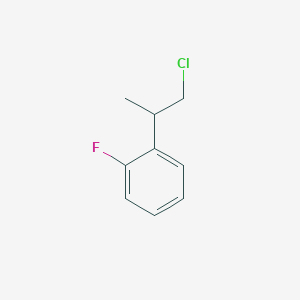
1-(1-Chloropropan-2-yl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloropropan-2-yl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a 1-chloropropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of 2-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxypropan-2-yl)-2-fluorobenzene.
Oxidation: 1-(1-Chloropropan-2-one)-2-fluorobenzene.
Reduction: 1-(1-Propyl)-2-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloropropan-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-Chloropropan-2-yl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, its fluorine atom can form strong hydrogen bonds with active sites of enzymes, altering their activity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloropropan-2-yl)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-(1-Chloropropan-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromopropan-2-yl)-2-fluorobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-(1-Chloropropan-2-yl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these substituents can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H10ClF |
|---|---|
Molekulargewicht |
172.63 g/mol |
IUPAC-Name |
1-(1-chloropropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ZFQPMZBTSSHXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)
![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)

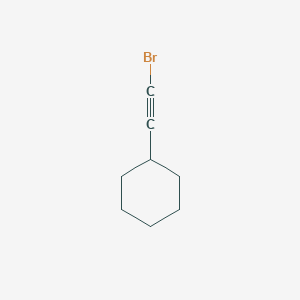
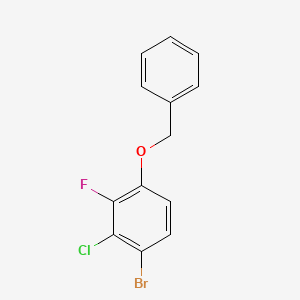

![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
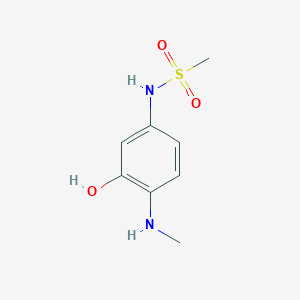

![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
